molecular formula C19H16ClN5O2S B236492 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B236492
M. Wt: 413.9 g/mol
InChI Key: SAHTVIYPSRCCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide, also known as CETSA ligand, is a compound that has gained significant attention in scientific research due to its ability to measure the binding affinity of proteins in cells and tissues.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves binding to denatured proteins in cells and tissues. The ligand has a high affinity for proteins that have undergone thermal denaturation, allowing for their identification and quantification using mass spectrometry.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has no known biochemical or physiological effects as it is primarily used as a research tool to measure protein binding affinity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments include its ability to measure the binding affinity of proteins in cells and tissues, its high specificity for denatured proteins, and its compatibility with mass spectrometry. However, the limitations of 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide include the requirement for high-quality antibodies and the potential for false positives or negatives due to protein degradation or incomplete denaturation.

Future Directions

For research involving 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide include the development of new ligands with improved specificity and sensitivity for protein binding affinity measurements, the optimization of 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide for high-throughput screening, and the application of 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in drug discovery and personalized medicine. Additionally, the use of 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in combination with other techniques such as CRISPR/Cas9 gene editing and proteomics may provide new insights into protein function and drug targets.

Synthesis Methods

The synthesis method of 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 4-chlorophenol with 3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been used in scientific research to measure the binding affinity of proteins in cells and tissues. This technique is known as cellular thermal shift assay (2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide) and involves exposing cells or tissues to increasing temperatures to induce protein denaturation. The ligand binds to the denatured proteins, which are then separated and quantified using mass spectrometry. 2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been used to identify drug targets, study protein-protein interactions, and assess the efficacy of drugs in cells and tissues.

properties

Product Name

2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-2-16-22-23-19-25(16)24-18(28-19)12-4-3-5-14(10-12)21-17(26)11-27-15-8-6-13(20)7-9-15/h3-10H,2,11H2,1H3,(H,21,26)

InChI Key

SAHTVIYPSRCCIG-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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